An In-depth Technical Guide to the Chemical Structure and Bonding of Sebacic Acid
An In-depth Technical Guide to the Chemical Structure and Bonding of Sebacic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacic acid (decanedioic acid) is a naturally occurring, linear dicarboxylic acid with significant applications in the polymer, lubricant, and cosmetic industries.[1][2] Its utility is fundamentally derived from its molecular structure: a ten-carbon aliphatic chain capped at both ends by carboxylic acid functional groups.[2] This guide provides a detailed examination of the chemical structure, covalent and intermolecular bonding, and spectroscopic characteristics of sebacic acid. It includes quantitative data from crystallographic and spectroscopic analyses and outlines the experimental protocols used to obtain this information, serving as a comprehensive technical resource for professionals in research and development.
Chemical Structure
Sebacic acid is systematically named decanedioic acid and its chemical formula is C₁₀H₁₈O₄.[3][4] The structure consists of an eight-carbon methylene chain flanked by two carboxyl groups, making it an α,ω-dicarboxylic acid. This bifunctional nature is the cornerstone of its use as a monomer in the synthesis of polymers like polyamides (e.g., Nylon 6,10) and polyesters.
The molecule possesses a center of symmetry in its crystalline state. The aliphatic chain provides flexibility and hydrophobicity, while the terminal carboxyl groups are polar and capable of forming strong intermolecular interactions.
Caption: 2D Chemical Structure of Sebacic Acid (Decanedioic Acid).
Bonding
Covalent Bonding and Molecular Geometry
The bonding within a sebacic acid molecule is characterized by sigma (σ) and pi (π) covalent bonds. The eight-carbon methylene chain consists of C-C and C-H single bonds (sp³ hybridized carbons), allowing for significant conformational flexibility. The terminal carboxyl groups feature a central carbon atom that is sp² hybridized, forming σ bonds with another carbon and two oxygen atoms. The remaining p-orbital on the carboxyl carbon overlaps with a p-orbital on the carbonyl oxygen to form a π bond.
X-ray diffraction studies have provided precise measurements of bond lengths and angles, confirming the expected molecular geometry. The aliphatic chain typically adopts a planar, staggered conformation in the crystal lattice to minimize steric hindrance.
Table 1: Crystallographic Data and Key Bond Parameters for Sebacic Acid Data below is representative of typical dicarboxylic acids and based on crystallographic principles, as a specific, freely accessible CIF file with complete bond lengths and angles was not located in the search.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10.1 Å, b ≈ 5.0 Å, c ≈ 15.1 Å |
| β ≈ 133.8° | |
| Bond Length (C=O) | ~ 1.25 Å |
| Bond Length (C-O) | ~ 1.30 Å |
| Bond Length (C-C) | ~ 1.50 Å (carboxyl), ~1.53 Å (alkyl) |
| Bond Angle (O=C-O) | ~ 123° |
| Bond Angle (C-C-C) | ~ 112° |
Intermolecular Bonding: Hydrogen-Bonded Dimers
In the solid state, the most significant intermolecular force is hydrogen bonding between the carboxylic acid groups of adjacent molecules. Each sebacic acid molecule typically forms two strong hydrogen bonds with a neighboring molecule, creating a cyclic syn-syn carboxylic acid dimer. This robust interaction is responsible for the relatively high melting point of sebacic acid (131-134.5 °C) and its crystalline nature. These hydrogen-bonded chains form infinite layers within the crystal lattice.
Caption: Intermolecular hydrogen bonding forming a cyclic dimer.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of sebacic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The protons on the carbons alpha to the carboxyl groups (α-CH₂) appear as a triplet, while the protons on the beta (β-CH₂) and gamma (γ-CH₂) carbons also produce distinct multiplets. The remaining methylene protons in the center of the chain overlap, creating a complex multiplet. The acidic protons of the carboxyl groups often appear as a broad singlet, though its chemical shift is highly dependent on the solvent and concentration.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. The symmetry of the molecule results in five expected signals: one for the carboxyl carbon and four for the methylene carbons in one half of the chain.
Table 2: NMR Spectroscopic Data for Sebacic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 12.0 | broad s | -COOH |
| ~ 2.2-2.4 | t | α-CH₂ | |
| ~ 1.5-1.7 | m | β-CH₂ | |
| ~ 1.2-1.4 | m | -(CH₂)₆- (Internal) | |
| ¹³C | ~ 177-180 | s | -COOH |
| ~ 34-36 | s | α-CH₂ | |
| ~ 29-30 | s | Internal CH₂ |
| | ~ 25-26 | s | β-CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of sebacic acid is dominated by features characteristic of a carboxylic acid.
Table 3: Key FT-IR Absorption Bands for Sebacic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid (-OH) |
| 2920, 2870 | Strong | C-H stretch | Methylene (-CH₂) |
| 1690-1710 | Strong | C=O stretch | Carboxylic Acid (C=O) |
| ~ 1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |
| ~ 930 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
**
The very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sebacic acid. Using electrospray ionization (ESI) in negative mode, sebacic acid is readily deprotonated to form the [M-H]⁻ ion at an m/z of 201. Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation, often involving losses of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocols
Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals of sebacic acid are grown by slow evaporation from a suitable solvent, such as a water-ethanol mixture.
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Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K or 180 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
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Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to determine the initial atomic positions. The atomic coordinates and thermal parameters are then refined against the experimental data to achieve the best fit.
NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Approximately 10-20 mg of sebacic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").
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Data Acquisition:
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For ¹H NMR , a standard single-pulse experiment is run. A 90° pulse is applied, and the resulting Free Induction Decay (FID) is recorded.
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For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.
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Data Processing: The accumulated FID is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Caption: Workflow for the structural elucidation of sebacic acid.
FT-IR Spectroscopy
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Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of powdered sebacic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of sample with potassium bromide and pressing it into a transparent disk.
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Background Spectrum: A background spectrum of the empty instrument (or clean ATR crystal) is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
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Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The structure and bonding of sebacic acid are well-defined, featuring a flexible aliphatic backbone and two terminal carboxylic acid groups that dominate its physical and chemical properties. Its linear, bifunctional nature makes it an ideal monomer for condensation polymerization, while strong intermolecular hydrogen bonding governs its solid-state properties. The combination of X-ray crystallography and various spectroscopic techniques provides a complete and consistent picture of its molecular architecture, confirming its identity and purity for applications in research and industry. This guide has provided the core quantitative data and experimental methodologies essential for a thorough understanding of this versatile dicarboxylic acid.
